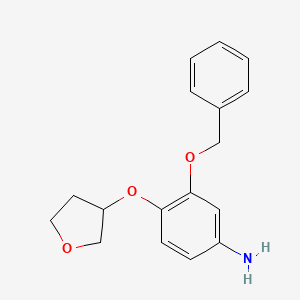
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound that features a benzyloxy group and a tetrahydrofuran-3-yl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline typically involves multiple steps. One common method starts with the protection of the aniline group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tetrahydrofuran-3-yl group is then introduced via an etherification reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and tetrahydrofuran-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)aniline: Lacks the tetrahydrofuran-3-yl group, which may result in different chemical and biological properties.
4-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the benzyloxy group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the benzyloxy and tetrahydrofuran-3-yl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19NO3/c18-14-6-7-16(21-15-8-9-19-12-15)17(10-14)20-11-13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12,18H2 |
InChI Key |
XUWLCYSXRJWTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















